Product packaging for 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane(Cat. No.:CAS No. 489438-95-1)

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane

Cat. No.: B1521351
CAS No.: 489438-95-1
M. Wt: 198.26 g/mol
InChI Key: RYGHDJBBUKJALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-Boc-3-azabicyclo[3.1.0]hexane (CAS 489438-95-1) is a pharmaceutically relevant chemical building block featuring a rigid, conformationally restricted 3-azabicyclo[3.1.0]hexane scaffold. This structure is an essential component of several active pharmaceuticals; for instance, the 6-amino-3-azabicyclo[3.1.0]hexane moiety is a key building block of the potent gyrase inhibitor Trovafloxacin, a fourth-generation topoisomerase inhibitor that prevents bacterial DNA replication . Furthermore, derivatives of this bicyclic system are found in compounds exhibiting antibacterial, antiprotozoal, and antidiabetic activities, such as Saxagliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used to treat type 2 diabetes mellitus . In synthetic chemistry, this amine serves as a versatile precursor for the development of highly functionalized heterocycles. It is used in nucleophilic substitution reactions with polyhalogenated nitrobutadienes to create novel enamines, amidines, and amides, which can be further cyclized to form complex pyrazoles, pyrimidines, and other nitrogen-containing heterocycles with potential biological significance . The compound is also employed in the construction of spirocyclic systems, such as spiro[3-azabicyclo[3.1.0]hexanes], via 1,3-dipolar cycloadditions, showcasing its utility in creating structurally diverse and biologically important scaffolds for drug discovery . The Boc (tert-butoxycarbonyl) protecting group on the nitrogen allows for selective deprotection and further functionalization, making it a valuable intermediate in multi-step synthetic sequences. This product is intended for research applications as a key synthetic building block. It is offered with a typical purity of 97% and is available for purchase in quantities ranging from 250mg to 10g . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O2 B1521351 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane CAS No. 489438-95-1

Properties

IUPAC Name

tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGHDJBBUKJALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds, suggesting that it may have significant bioavailability.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds, suggesting that it may be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. The interaction between this compound and aminotransferases involves the formation of a Schiff base intermediate, which facilitates the transfer of the amino group. Additionally, this compound has been shown to interact with oxidases, which are enzymes that catalyze the oxidation of substrates by transferring electrons to oxygen molecules.

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors and influencing their activity, thereby regulating the transcription of target genes involved in cellular metabolism and other essential processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. One notable interaction is the inhibition of certain enzymes, such as proteases, by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity.

Biological Activity

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that allows for unique interactions with biological molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Receptor Binding : Preliminary studies suggest that this compound may bind to neurotransmitter receptors, which could influence neurological pathways and potentially treat disorders such as depression or anxiety .
  • Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, thus affecting cellular functions and signaling .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
Neurotransmitter ModulationPotential interaction with neurotransmitter receptors
Enzyme InhibitionPossible inhibition of metabolic enzymes
Antitumor ActivityInvestigated for potential anticancer properties

1. Neuropharmacological Studies

Research has shown that derivatives of 3-azabicyclo[3.1.0]hexane exhibit neuropharmacological effects, including modulation of dopamine and serotonin pathways. These findings suggest potential applications in treating neuropsychiatric disorders .

2. Antitumor Activity

A study evaluating compounds similar to this compound found significant cytotoxic effects against various cancer cell lines, including HeLa and CT26 cells. The mechanism involved induction of apoptosis and disruption of the cell cycle .

"The screened compounds demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, leading to increased apoptosis" .

3. Synthesis and Derivatives

The synthesis of this compound has been optimized for high yields, allowing for further derivatization to enhance biological activity . Various derivatives have shown improved binding affinities to specific receptors, indicating a pathway for developing targeted therapeutics.

Scientific Research Applications

Scientific Research Applications

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane has been explored for various biological activities due to its structural features that enable interaction with diverse biological targets:

Pharmaceutical Development

  • Building Block for Drug Synthesis : This compound serves as a key intermediate in the synthesis of nitrogen-containing heterocycles and natural product analogs. Its bicyclic structure is prevalent in many bioactive molecules.
  • Opioid Receptor Antagonists : Compounds derived from this structure have shown potential as antagonists for opioid receptors, contributing to pain management therapies without the addictive properties of traditional opioids .
  • Histone Deacetylase Inhibitors : Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit inhibitory activity against histone deacetylases, which are important targets in cancer therapy .
  • Antinociceptive Activity : The compound has been studied for its ability to modulate pain responses, making it a candidate for developing new analgesics .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.1.0]hexaneLacks the tert-butyl groupMore reactive due to increased nucleophilicity
Fmoc-3-Azabicyclo[3.1.0]hexaneContains Fmoc protecting groupPrimarily used in peptide synthesis
cis-3-Boc-1-amino-3-azabicyclo[3.1.0]hexaneDifferent stereochemistryAlters binding affinity for biological targets

Case Study 1: Synthesis of Spirocyclic Derivatives

Research focused on synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through innovative cycloaddition reactions has demonstrated promising results in developing new analgesics with enhanced efficacy and reduced side effects .

Case Study 2: Antinociceptive Activity Assessment

A study evaluated the antinociceptive properties of compounds derived from this compound, revealing significant pain relief effects comparable to existing opioid medications but without the associated risks of addiction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-azabicyclo[3.1.0]hexane scaffold is a versatile pharmacophore. Structural modifications at the 1-, 3-, and 6-positions significantly influence physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis of key analogs:

Structural and Functional Modifications

Compound Name Substituents/Modifications CAS Number Key Properties/Applications References
1-Amino-3-Boc-3-azabicyclo[3.1.0]hexane Boc-protected N, amino at 1-position 95715-86-9 Intermediate for drug synthesis; enhances metabolic stability via Boc protection
Bicifadine 1-(4-Methylphenyl), no Boc group 71195-57-7 Nonnarcotic analgesic (Ki ~0.38 µM for A3AR); clinical trials for pain management
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 6,6-Dimethyl substituents N/A Improved metabolic stability; used in biocatalytic synthesis of amine-containing drugs
1-(3,4-Dichlorophenyl)-3-methyl derivative 3-Methyl, 1-(3,4-dichlorophenyl) 86216-24-2 Potential CNS activity; structural analog explored in triple reuptake inhibitor studies
1-Heteroaryl derivatives Suzuki-coupled heteroaryl groups (e.g., pyridine) N/A Modular synthesis via Suzuki-Miyaura coupling; high selectivity for neurotransmitter targets

Physicochemical Properties

  • Lipophilicity: Boc protection in this compound reduces polarity (logP ~1.8), enhancing membrane permeability compared to free amines (logP ~0.5).
  • Solubility : 6,6-Dimethyl analogs exhibit lower aqueous solubility due to increased hydrophobicity, necessitating formulation adjustments.

Preparation Methods

Overview

3-Azabicyclo[3.1.0]hexanes are key structural components in various biologically active natural products, drugs, and agrochemicals. The protected 6-amino-3-azabicyclo[3.1.0]hexanes can be used to create pharmacologically interesting derivatives.

Synthesis via Three-Component Reaction

A synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives can be performed through a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water. This method offers advantages such as being eco-friendly, providing excellent product yields, requiring short reaction times, and using inexpensive and readily available starting materials.

Synthesis from Nitrobutadienes

Protected 6-amino-3-azabicyclo[3.1.0]hexanes 1 and 2 can be obtained through reactions with polychloronitrobutadienes 3 and 4.

  • Reaction with Tetrachloroallylidene Hydrazine: Treating N, N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine (1) in methanol with the (tetrachloroallylidene)hydrazine 5 (derived from 3) results in a formal nucleophilic substitution at the imidoyl chloride unit, yielding derivative 6 with an 80% isolated yield.

  • Reaction with 1,3-Dinitro-1,4,4-trichlorobutadiene: Reacting 1,3-dinitro-1,4,4-trichlorobutadiene (4) with a fourfold excess of azabicyclo[3.1.0]hexane 1 in methanol at −40 °C leads to a twofold vinylic substitution, producing 4,4-bis(aminoazabicyclo[3.1.0]hexyl)-1-chloro-1,3-dinitrobutadiene 13 in 80% yield.

Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

3-Azabicyclo[3.1.0]hexane derivatives have been synthesized using transition-metal-catalyzed and transition-metal-free catalytic systems.

Preparation of 3-Benzyl-3-azabicyclo[3.1.0]hexane

3-Benzyl-3-azabicyclo[3.1.0]hexane can be prepared by selectively reducing the carbonyl groups of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione with a complex aluminum hydride reducing agent. Suitable solvents for this reaction include aromatic hydrocarbons like toluene or ethers. Preferred reducing agents include lithium aluminum anhydride, sodium bis-(2-methoxyethoxy)-aluminum dihydride, or sodium aluminum diethyl dihydride. An excess of the aluminum hydride reducing agent is typically used, ranging from 10 to 40%.

The 3-azabicyclo[3.1.0]hexane can be obtained by hydrogenolysis of the N-benzyl bond of 3-benzyl-3-azabicyclo[3.1.0]hexane. This hydrogenolysis is performed by catalytic hydrogenation using a noble metal catalyst, such as palladium on carbon, under mild conditions. The reaction is conducted at room temperature or up to 50°C, with hydrogen pressures ranging from 1.5 to 30 atmospheres gauge, and using lower alkanols like ethanol or methanol as solvents.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes bridgehead protons (δ 1.0–2.2 ppm) and quaternary carbons ().
  • Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., [2M+H]⁺ at m/z 195 for related scaffolds) ().
  • X-ray Diffraction : Resolves bicyclic geometry, as shown for (±)-3-(1-adamantylmethyl) derivatives ().

How can alkylation reactions on the azabicyclo scaffold be optimized?

Advanced Research Focus
Alkylation efficiency depends on solvent polarity and base selection. For example, NaHCO₃ in DMF at 80°C achieved 60–95% yields for 3-alkylated derivatives (e.g., 3-cyclohexylmethyl substitution) (). Microwave-assisted conditions may reduce reaction times. Monitor regioselectivity via LC-MS to avoid N- vs. C-alkylation byproducts.

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact ().
  • Ventilation : Use fume hoods due to potential respiratory irritation ().
  • Waste Disposal : Segregate halogenated byproducts (e.g., DCM) and consult certified waste handlers ().

How do researchers address contradictions in reported synthetic yields?

Advanced Research Focus
Discrepancies (e.g., 60% vs. 97% yields) arise from solvent purity, catalyst loading, or Boc-deprotection kinetics. For example, prolonged HCl exposure in dioxane may hydrolyze sensitive functional groups (). Systematic DOE (Design of Experiments) can identify critical variables like temperature or stoichiometry.

What pharmacological targets are associated with this scaffold?

Advanced Research Focus
Derivatives act as sigma receptor ligands, with substituents (e.g., 3-phenylpropyl or adamantyl groups) modulating affinity. For instance, (±)-3-(1-adamantylmethyl)-1-phenyl-3-azabicyclo[3.1.0]hexane showed sub-micromolar binding (). In vivo studies require evaluating metabolic stability via hepatic microsome assays.

How can stability issues during storage be mitigated?

Q. Basic Research Focus

  • Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in airtight containers ().
  • Lyophilization : For hydrochloride salts (e.g., 1-amino-3-oxabicyclo analogs), lyophilize to prevent hygroscopic degradation ().

What computational methods support scaffold optimization?

Q. Advanced Research Focus

  • Docking Studies : Predict binding poses at sigma receptors using Schrödinger Suite or AutoDock.
  • DFT Calculations : Assess strain energy of the bicyclic core (e.g., azabicyclo[3.1.0] vs. oxabicyclo[3.1.0] analogs) ().

How are enantiomeric excess (ee) and diastereomeric ratios (dr) quantified?

Q. Advanced Research Focus

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases ().
  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
Reactant of Route 2
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane

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